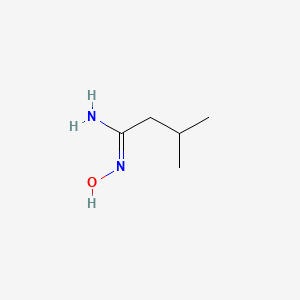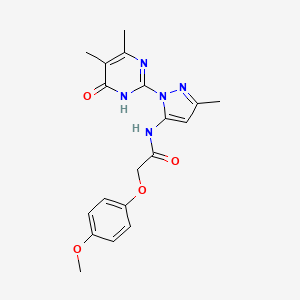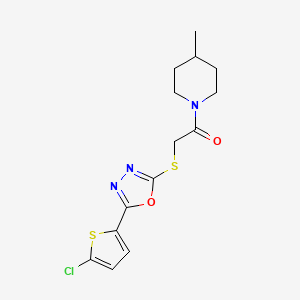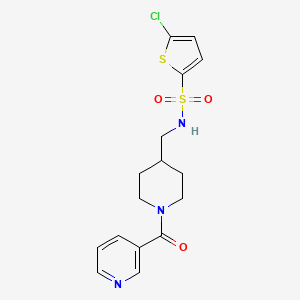![molecular formula C25H22F2N4O3S B2928369 N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-36-0](/img/structure/B2928369.png)
N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H22F2N4O3S and its molecular weight is 496.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-Inflammatory Applications
Research on pyrazolopyrimidine derivatives, which share a structural similarity with the specified compound, has demonstrated their potential as anticancer and anti-5-lipoxygenase agents. A study synthesized a novel series of these compounds and evaluated their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. The findings suggest that modifications to the pyrazolopyrimidine scaffold could influence their biological activities, offering insights into the design of new therapeutic agents (Rahmouni et al., 2016).
Neurological Disorder Treatments
Another study focused on the development of glycine transporter 1 (GlyT1) inhibitors, identified a structurally diverse compound with potent GlyT1 inhibitory activity. This research highlights the compound's potential in treating neurological disorders by increasing glycine levels in the brain, thus improving neurotransmission (Yamamoto et al., 2016).
Antibacterial Properties
Pyrazolopyridine derivatives have also been synthesized and evaluated for their antibacterial activities against various bacterial strains. These studies provide a foundation for further exploration of pyrazolopyridine compounds as potential antibacterial agents, contributing to the ongoing search for new treatments against resistant bacterial infections (Panda et al., 2011).
Material Science Applications
In material science, the synthesis of novel aromatic carboxylic acids and their lanthanide complexes showcases the application of such compounds in luminescence studies. These materials exhibit strong luminescence and high thermal stability, making them suitable for use in various technological applications, including as sensors and in lighting devices (Tang et al., 2011).
Synthesis of Novel Heterocyclic Compounds
The compound's core structure lends itself to the synthesis of a wide array of heterocyclic compounds with potential applications in medicinal chemistry and drug design. For example, the development of pyrazolo[3,4-b]pyridine-3-carboxamides via palladium-catalyzed aminocarbonylation demonstrates an efficient method for introducing functional groups, thereby expanding the chemical space of potential pharmaceutical agents (Keating & Alam, 2021).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O3S/c1-14-3-5-16(6-4-14)22-12-19(25(32)29-21-8-7-17(26)11-20(21)27)23-15(2)30-31(24(23)28-22)18-9-10-35(33,34)13-18/h3-8,11-12,18H,9-10,13H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUZLDFBZDQLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NC5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate](/img/structure/B2928287.png)

![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2928292.png)
![10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one](/img/structure/B2928294.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2928297.png)
![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2928298.png)

![N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2928300.png)
![methyl[(oxolan-2-yl)methyl]amine hydrochloride](/img/structure/B2928302.png)


![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2-methylfuran-3-yl)formamido]acetamide](/img/structure/B2928308.png)

